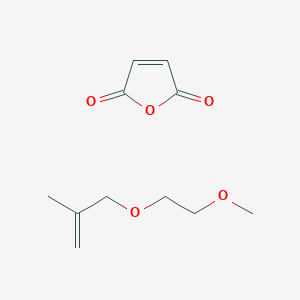

furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene

Übersicht

Beschreibung

Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer is a synthetic polymer known for its unique chemical structure and properties. This compound is used in various industrial and scientific applications due to its versatility and effectiveness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer typically involves the polymerization of maleic anhydride with polyoxyethylene (2-methyl-2-propenyl) methyl diether. The reaction conditions often include the use of radical initiators and controlled temperature settings to ensure the desired molecular weight and polymer structure.

Industrial Production Methods

In industrial settings, the production of this copolymer is carried out in large-scale reactors where precise control over reaction parameters is maintained. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer undergoes various chemical reactions, including:

Oxidation: This reaction can alter the polymer’s properties, making it more hydrophilic or enhancing its adhesive qualities.

Reduction: Reduction reactions can modify the polymer’s molecular structure, affecting its solubility and mechanical properties.

Substitution: Substitution reactions can introduce new functional groups into the polymer, enhancing its reactivity and compatibility with other materials.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce more hydrophilic derivatives, while substitution reactions can yield polymers with enhanced reactivity or compatibility with other materials.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene serves as a building block for synthesizing various organic compounds. Its ability to undergo multiple types of reactions makes it a versatile intermediate in the development of complex molecules.

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules. Studies suggest that it may exhibit antioxidant properties and could play a role in modulating biological pathways. Its reactivity allows it to form adducts with proteins and nucleic acids, which is vital for understanding its biological implications.

Medicine

Ongoing investigations are focused on the therapeutic applications of this compound. Preliminary findings indicate its potential as a precursor in drug development, particularly in designing novel pharmaceuticals targeting specific diseases. Its unique structure may enhance bioavailability and efficacy in medicinal formulations.

Industry

In industrial applications, this compound is utilized in producing polymers , resins , and other chemicals. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Additionally, it serves as an important component in the formulation of coatings and adhesives due to its reactive nature.

Case Studies

- Polymer Development : A study demonstrated that incorporating this compound into polymer blends enhanced their mechanical strength and thermal resistance compared to traditional materials.

- Biological Activity Assessment : Research published in a peer-reviewed journal explored the compound's antioxidant capacity through in vitro assays, revealing significant free radical scavenging activity that could be harnessed for therapeutic purposes.

- Drug Formulation : A recent investigation into drug delivery systems highlighted how this compound could improve the solubility and stability of active pharmaceutical ingredients (APIs), leading to more effective treatment options.

Wirkmechanismus

The mechanism by which polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer exerts its effects involves its interaction with molecular targets and pathways. The polymer’s structure allows it to form stable complexes with various molecules, enhancing its effectiveness in applications such as drug delivery and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Polyethylene glycol (PEG)

- Polyvinyl alcohol (PVA)

- Polyacrylic acid (PAA)

Uniqueness

Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer stands out due to its unique combination of properties, such as its ability to undergo various chemical reactions and its versatility in different applications. Compared to similar compounds, it offers enhanced reactivity and compatibility, making it a valuable material in both scientific research and industrial applications.

Biologische Aktivität

Furan-2,5-dione; 3-(2-methoxyethoxy)-2-methylprop-1-ene, a compound characterized by its furan and dione functional groups, has garnered attention for its potential biological activities. This article explores the biological significance of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

IUPAC Name : Furan-2,5-dione; 3-(2-methoxyethoxy)-2-methylprop-1-ene

InChI Key : JMLSGMXLRMOTJH-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain furan derivatives inhibit the growth of various bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Aryl-3(furan-2-yl)propanoic acid | E. coli | 64 µg/mL |

| N-(3-amino-2,4-dimethoxy phenyl)-5-(N-methyl phenyl sulfonamido)methyl furan-2-carboxamide | Staphylococcus aureus | Not specified |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Not specified |

These findings suggest that the furan moiety contributes to the antibacterial activity observed in these compounds .

Anticancer Activity

Furan derivatives have also been investigated for their anticancer potential. A notable study evaluated the anti-proliferative effects of various furan-based compounds against cancer cell lines. The results are summarized in the following table:

| Compound | Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 3-(3-methylphenyl)furan-2(5H)-one | Helicobacter pylori | 2.6 g/mL | High |

| Various furan derivatives | Multiple cancer lines | 1.73 - 18.11 µM | Active/Moderately Active |

The compounds demonstrated varying degrees of cytotoxicity, with several classified as active against cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory properties of furan derivatives have been explored through various models. For example, hydrazide-hydrazone derivatives linked to the furan moiety were found to exhibit significant anti-inflammatory activity in carrageenan-induced inflammatory rat models. The following table summarizes some of these findings:

| Compound Type | Model Used | Observed Activity |

|---|---|---|

| Hydrazide-hydrazone derivatives | Carrageenan-induced inflammation in rats | Significant anti-inflammatory activity |

This suggests that modifications to the furan structure can enhance its therapeutic potential against inflammation .

Case Studies and Research Findings

- Antibacterial Study : A study published in the International Journal of Advanced Biological and Biomedical Research reported that certain furan derivatives displayed superior antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like streptomycin and tetracycline .

- Anticancer Evaluation : Research conducted on a series of furanonaphthoquinone analogs revealed that specific substitutions on the furan ring significantly influenced cytotoxic activity against cancer cells. Compounds with a 2-acetyl substitution showed enhanced efficacy .

- Inflammation Research : A review highlighted various furan derivatives tested for anti-inflammatory effects, with several showing promising results in reducing inflammation markers in animal models .

Eigenschaften

IUPAC Name |

furan-2,5-dione;3-(2-methoxyethoxy)-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2.C4H2O3/c1-7(2)6-9-5-4-8-3;5-3-1-2-4(6)7-3/h1,4-6H2,2-3H3;1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLSGMXLRMOTJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COCCOC.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153499 | |

| Record name | Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122107-16-8 | |

| Record name | Polyoxyethylene (2-methyl-2-propenyl) methyl diether-maleic anhydride copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.